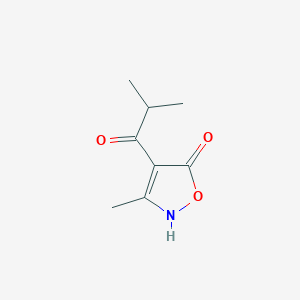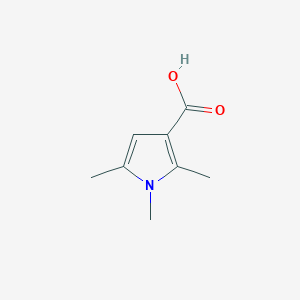
3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one is a chemical compound with the molecular formula C10H13NO3. It is also known as Leucine Oxazolone, and it is a derivative of leucine, which is an essential amino acid. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and food technology.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory effects by inhibiting the production of certain pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. It has also been found to have antioxidant properties and can scavenge free radicals. Additionally, this compound has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one in lab experiments is its ability to form stable complexes with certain drugs, making it a potential drug delivery system. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in certain experiments.
Future Directions
There are several potential future directions for research on 3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one. One area of interest is its potential use as a drug delivery system for certain drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine, agriculture, and food technology. Further research is also needed to determine the safety and toxicity of this compound.
Synthesis Methods
The synthesis of 3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one involves the reaction of leucine with ethyl chloroformate and triethylamine in dichloromethane. The reaction mixture is then refluxed for several hours, and the product is obtained after purification using column chromatography.
Scientific Research Applications
3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one has been the subject of several scientific studies due to its potential applications in various fields. In medicine, this compound has been found to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with certain drugs.
properties
IUPAC Name |
3-methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-4(2)7(10)6-5(3)9-12-8(6)11/h4,9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOMTBYUPCMXGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)ON1)C(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Hydroxy-3-methylisoxazol-4-yl)-2-methylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)




![methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B44465.png)
![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)


![Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate](/img/structure/B44480.png)